2-Ethenylcyclopropane-1,1-dicarboxylic acid

Ring-opening polymerization Lewis acid catalysis Polymer architecture

Source the unique donor-acceptor cyclopropane building block for radical, cationic, or Lewis acid-catalyzed polymerizations. Only this gem-dicarboxylic acid with a 2-vinyl substituent enables 1,5-addition ROP (Mn up to 12,600, higher Tg) and spirocyclic monomer synthesis for tunable cross-linking density—functionalities inaccessible with mono-carboxylate or non-vinyl analogs. Essential for UV-curable coatings, solventless inks, and advanced polymer architectures. Offered as a white solid (≥95% purity) for R&D; request a quote for bulk or custom synthesis.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 57742-48-0
Cat. No. B8038739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenylcyclopropane-1,1-dicarboxylic acid
CAS57742-48-0
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC=CC1CC1(C(=O)O)C(=O)O
InChIInChI=1S/C7H8O4/c1-2-4-3-7(4,5(8)9)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)
InChIKeyAFEWNSCLQLQUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethenylcyclopropane-1,1-dicarboxylic Acid (CAS 57742-48-0): Procurement and Differentiation Evidence for Specialty Chemical Sourcing


2-Ethenylcyclopropane-1,1-dicarboxylic acid (CAS 57742-48-0) is a functionalized cyclopropane featuring geminal dicarboxylic acid groups at the 1-position and a vinyl (ethenyl) substituent at the 2-position of the three-membered ring (molecular formula C7H8O4, molecular weight 156.14) [1]. This compound serves as a versatile synthetic intermediate that combines the reactivity of a strained cyclopropane ring, a polymerizable vinyl group, and two carboxylic acid functionalities available for esterification or condensation chemistry. Commercially, it is typically available as a white solid with a purity specification of 95% and is supplied for research and development purposes . Unlike simple cyclopropane carboxylic acids that possess only one functionalizable group, the gem-dicarboxylic acid architecture at C1 creates a 1,1-disubstituted cyclopropane motif that, when combined with the 2-vinyl substituent, generates a donor-acceptor cyclopropane system with distinct reactivity profiles in both ring-opening and addition polymerizations compared to mono-carboxylate or non-vinyl substituted analogs [2].

Why Generic Substitution Fails: Structural Uniqueness of 2-Ethenylcyclopropane-1,1-dicarboxylic Acid


The specific substitution pattern of 2-ethenylcyclopropane-1,1-dicarboxylic acid cannot be replicated by generic or more readily available cyclopropane building blocks. The compound belongs to the class of donor-acceptor (D-A) cyclopropanes, wherein the 1,1-dicarboxylic acid (acceptor) and 2-vinyl (donor) substituents create an electronic push-pull system essential for enabling regioselective ring-opening polymerization (ROP) pathways that are inaccessible to mono-carboxylate or non-vinyl cyclopropanes [1]. Substituting with cyclopropane-1,1-dicarboxylic acid (lacking the 2-vinyl group) eliminates the donor substituent required for D-A cyclopropane reactivity and prevents participation in vinyl addition polymerization. Conversely, substituting with 2-vinylcyclopropane-1-carboxylic acid (mono-carboxylate) or simple vinylcyclopropanes lacking the gem-dicarboxylate acceptor moiety fails to provide the requisite coordination site for Lewis acid activation and stabilization of the 1,3-dipole intermediate that governs 1,5-addition selectivity in ROP [2]. The ester derivatives (e.g., dimethyl or diethyl esters, CAS 17447-60-8 and 7686-78-4) present different physical forms and reactivity profiles—the free diacid is a solid at ambient temperature whereas the esters are typically liquids, affecting handling, formulation compatibility, and downstream synthetic routes . Generic substitution with structurally incomplete analogs therefore compromises both the mechanistic fidelity and the practical utility of this building block in specialized polymerization and synthetic applications.

Quantitative Differentiation Evidence for 2-Ethenylcyclopropane-1,1-dicarboxylic Acid: Comparator Data for Informed Procurement Decisions


Polymer Architecture Control: 1,5-Addition vs. 1,7-Addition Selectivity in Ring-Opening Polymerization

The donor-acceptor cyclopropane architecture of 2-vinylcyclopropane-1,1-dicarboxylates (derived from the target diacid) enables a distinct polymerization pathway that produces polymers with fundamentally different backbone structures compared to conventional radical polymerization. Under SnCl4 Lewis acid catalysis in CH3NO2 at ambient temperature, dialkyl 2-vinylcyclopropane-1,1-dicarboxylates undergo ring-opening polymerization (ROP) with exclusive 1,5-addition regioselectivity, yielding polymers with Mn up to 12,600 in good to high yields. This stands in direct contrast to conventional radical ROP of the same monomers, which proceeds via a 1,7-addition mechanism and produces polymers with an entirely different repeating unit structure [1].

Ring-opening polymerization Lewis acid catalysis Polymer architecture

Synthesis of Spirocyclic Vinylcyclopropane Monomers: Differential Polymerization Outcomes Based on Comonomer Selection

2-Vinylcyclopropane-1,1-dicarboxylic acid serves as a versatile precursor for spirocyclic monomers through acetalization with ketones. When reacted with 2-pentanone or 3-pentanone, it yields spirocyclic 2-vinylcyclopropanes that exhibit markedly different radical polymerization outcomes depending on the ketone-derived substituent pattern. Monomer 1b (6-methyl-6-propyl-5,7-dioxa-4,8-dioxo-1-vinylspiro[2.5]octane) produced soluble polymers in high yield under bulk radical polymerization with AIBN, whereas monomer 1a (6,6-diethyl analog) and monomer 1c (6,6-dimethyl analog) both resulted in cross-linked polymers under identical polymerization conditions [1].

Spirocyclic monomers Radical polymerization Cross-linked polymers

Oligomer Property Differentiation: Viscosity and Molecular Weight Control for Photocurable Formulations

The transalcoholysis of lower alkyl esters of 2-vinylcyclopropane-1,1-dicarboxylic acid with diols produces vinylcyclopropane monomers and oligomers with defined physical property ranges. The patent literature specifies that these oligomeric products possess average molecular weights ranging from 200 to 15,000 and 24°C viscosities from 0.2 to 200 poise, with a preferred range of 300 to 6,000 molecular weight and 0.3 to 150 poise viscosity [1]. These properties are achieved by controlling the equivalents ratio of diol to vinylcyclopropane dicarboxylate from 2:1 to 1:2 during transalcoholysis.

Photocurable coatings Oligomer synthesis Viscosity control

Dual Reactive Site Architecture: Vinyl Addition Plus Cyclopropane Ring-Opening for Enhanced Curing Efficiency

Monomers and oligomers derived from 2-vinylcyclopropane-1,1-dicarboxylic acid possess two distinct reactive sites that can be exploited for polymerization: the pendant vinyl group (capable of radical or cationic addition polymerization) and the strained cyclopropane ring (capable of ring-opening polymerization). This dual-site reactivity differentiates these materials from conventional monofunctional monomers such as simple acrylates or methacrylates, which rely solely on vinyl addition chemistry [1]. The patent literature specifically notes that these products can be polymerized using cationic initiators, anionic initiators, Ziegler-Natta catalysts, or radical initiators [1].

Photocurable materials Dual-cure systems Coating formulations

Diacid vs. Diester Physical Form and Reactivity: Solid-State Handling for Precise Stoichiometric Control

2-Ethenylcyclopropane-1,1-dicarboxylic acid exists as a white solid at ambient temperature (molecular weight 156.14 g/mol, purity 95%) , whereas its corresponding dimethyl ester (CAS 17447-60-8) and diethyl ester (CAS 7686-78-4) are volatile liquids at room temperature . This physical form divergence has direct implications for synthetic operations: solid diacids permit precise gravimetric dispensing and eliminate solvent-like volatility during storage and handling, while liquid esters offer advantages in continuous-flow processes or reactions requiring liquid-phase mixing.

Synthetic intermediate Physical form differentiation Stoichiometric control

Recommended Application Scenarios for 2-Ethenylcyclopropane-1,1-dicarboxylic Acid Based on Differentiated Evidence


Synthesis of Spirocyclic Monomers for Tunable Cross-Linking Density in Specialty Polymer Networks

Researchers requiring systematic control over cross-linking density in radical polymerization systems should select 2-ethenylcyclopropane-1,1-dicarboxylic acid as the precursor scaffold for spirocyclic monomer synthesis. As demonstrated by Moszner et al., the diacid undergoes acetalization with 2- or 3-pentanone to yield spirocyclic 2-vinylcyclopropanes, wherein the ketone substituent pattern determines whether the resulting polymer is soluble linear (monomer 1b) or cross-linked (monomers 1a and 1c) under identical bulk AIBN polymerization conditions [2]. This tunability is not achievable with mono-carboxylate cyclopropanes or non-spirocyclic vinyl monomers, making the diacid the enabling building block for applications spanning from solution-processable coatings to highly cross-linked network films.

Preparation of Photocurable Oligomers with Controlled Rheological Profiles for Solventless Coatings and Inks

Formulators developing solventless, UV-curable coating and ink systems should procure 2-ethenylcyclopropane-1,1-dicarboxylic acid (or its lower alkyl esters) for oligomer synthesis via transalcoholysis with diols. This route produces vinylcyclopropane oligomers with average molecular weights of 300–6,000 and 24°C viscosities of 0.3–150 poise [2]. The dual reactive site architecture—combining vinyl addition with cyclopropane ring-opening capability—enables higher cross-linking efficiency and compatibility with multiple initiator types (cationic, anionic, Ziegler-Natta, or radical) compared to conventional polyfunctional acrylates [2]. The low toxicity and low vapor pressure profile cited in the patent literature further support this selection for environmentally compliant formulation development.

Lewis Acid-Catalyzed Synthesis of 1,5-Addition Polymers with Enhanced Thermal and Solubility Properties

Polymer chemists seeking access to 1,5-addition polymer architectures that cannot be synthesized via radical, anionic, or Pd-catalyzed ring-opening polymerization should utilize dialkyl esters derived from 2-ethenylcyclopropane-1,1-dicarboxylic acid. Under SnCl4 Lewis acid catalysis in CH3NO2, these donor-acceptor cyclopropanes undergo selective 1,5-addition ROP yielding polymers with Mn up to 12,600 and demonstrably higher glass transition temperatures and improved solubility relative to 1,7-addition polymers obtained from conventional radical ROP of the same monomers [2]. This application scenario is uniquely enabled by the donor-acceptor substitution pattern of the parent diacid scaffold and is not accessible using cyclopropanes lacking either the gem-dicarboxylate acceptor or 2-vinyl donor substituents [2].

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